molecular formula C20H21NO2 B078684 Moxaverin CAS No. 10539-19-2

Moxaverin

Katalognummer: B078684
CAS-Nummer: 10539-19-2
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: MYCMTMIGRXJNSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Moxaverine is an organic compound with the chemical formula C20H21NO2 . It is known for its vasodilatory properties and is used primarily as a phosphodiesterase inhibitor. Moxaverine has been investigated for its potential therapeutic effects on ocular blood flow and other vascular conditions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Moxaverine primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down phosphodiester bonds in molecules like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers involved in a variety of physiological processes.

Mode of Action

Moxaverine acts as a phosphodiesterase inhibitor . By inhibiting the action of phosphodiesterase enzymes, it prevents the breakdown of cAMP and cGMP. This leads to an increase in the levels of these secondary messengers within the cell, amplifying the signal transduction pathways they are involved in. One of the key effects of this is the relaxation of smooth muscle tissue, leading to vasodilation .

Biochemical Pathways

These pathways regulate a wide range of biological processes, including smooth muscle relaxation, which leads to vasodilation .

Pharmacokinetics

It is known that the bioavailability of orally administered moxaverine is low, which may limit its effectiveness .

Result of Action

The primary result of Moxaverine’s action is the vasodilation of peripheral vessels . This increases blood flow in various parts of the body. It has been shown to increase retinal blood flow in healthy subjects and in patients with ocular diseases when administered intravenously .

Action Environment

It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of drugs in general These factors can include diet, lifestyle, exposure to toxins, and even the microbiome

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Moxaverine can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically starts with the formation of the isoquinoline core, followed by the introduction of benzyl and ethyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of Moxaverine involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through crystallization or chromatography to achieve the required pharmaceutical grade.

Analyse Chemischer Reaktionen

Types of Reactions

Moxaverine undergoes various chemical reactions, including:

    Oxidation: Moxaverine can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in Moxaverine, leading to the formation of new compounds.

    Substitution: Moxaverine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of Moxaverine that retain the core isoquinoline structure but have different functional groups attached, leading to altered pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Moxaverine is structurally similar to other benzylisoquinoline derivatives, such as:

    Papaverine: Another phosphodiesterase inhibitor with similar vasodilatory effects.

    Noscapine: Known for its antitussive properties but also shares structural similarities with Moxaverine.

Uniqueness

What sets Moxaverine apart is its specific application in ocular blood flow regulation and its unique pharmacokinetic profile, which makes it suitable for treating certain vascular conditions without significant systemic effects .

Biologische Aktivität

Moxaverine, a phosphodiesterase inhibitor, is primarily known for its vasodilatory effects, particularly in ocular applications. This article explores the biological activity of moxaverine, focusing on its mechanisms of action, effects on blood flow, and relevant clinical studies.

Moxaverine acts as a phosphodiesterase inhibitor , specifically targeting enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, moxaverine increases intracellular cAMP levels, leading to various physiological responses including vasodilation. This mechanism is crucial for improving blood flow in various tissues, particularly in the eye.

Moxaverine's biochemical properties include:

  • Inhibition of Phosphodiesterases : This action prevents the breakdown of cAMP, promoting vasodilation.
  • Effects on Blood Viscosity : Moxaverine enhances the rheological properties of red blood cells, improving their filterability and overall blood flow dynamics .

Effects on Ocular Blood Flow

Moxaverine has been extensively studied for its effects on ocular blood flow. Key findings from various studies include:

  • Increased Choroidal Blood Flow : In studies involving patients with age-related macular degeneration (AMD) and primary open-angle glaucoma (POAG), moxaverine administration resulted in significant increases in choroidal blood flow (ChBF) and optic nerve head blood flow (ONHBF) .

Summary of Clinical Studies

StudyPopulationDosageResults
Pemp et al. (2010)20 AMD patients and 20 controls150 mg IVChBF increased by 10% (p=0.050), ONHBF by 15% (p=0.049)
Resch et al. (2009)16 healthy volunteers150 mg IVChBF increased by 22.6% (p=0.015)
Garhofer et al. (2012)20 AMD, 20 POAG, 20 controls150 mg IVChBF increased by 9% (p=0.012), ONHBF by 13% (p=0.021)

These studies consistently demonstrate that moxaverine enhances ocular perfusion, which may have therapeutic implications for conditions associated with reduced ocular blood flow.

Dosage Effects

The effects of moxaverine vary with dosage:

  • Low Doses : At lower doses, moxaverine effectively increases blood flow without significant adverse effects.
  • High Doses : Higher doses may lead to toxicity and potential vascular damage.

Temporal Effects

Research indicates that the efficacy of moxaverine can change over time due to factors such as compound stability and environmental conditions. In laboratory settings, moxaverine has shown sustained vasodilatory effects over extended periods.

Case Studies

Several case studies highlight the clinical application of moxaverine:

  • Ocular Conditions : Patients with AMD showed improved ocular blood flow following systemic administration of moxaverine.
  • Vascular Disorders : Moxaverine has been used to treat peripheral vascular disorders, demonstrating its versatility beyond ophthalmology .

Eigenschaften

IUPAC Name

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMTMIGRXJNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1163-37-7 (hydrochloride)
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057613
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10539-19-2
Record name Moxaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10539-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxaverine
Reactant of Route 2
Reactant of Route 2
Moxaverine
Reactant of Route 3
Moxaverine
Reactant of Route 4
Reactant of Route 4
Moxaverine
Reactant of Route 5
Reactant of Route 5
Moxaverine
Reactant of Route 6
Reactant of Route 6
Moxaverine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.